2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one

描述

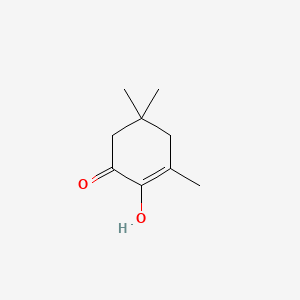

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one (CAS: 4883-60-7), also known as 2-hydroxyisophorone, is a cyclic enolone derivative characterized by a hydroxyl group at position 2 and three methyl groups at positions 3, 5, and 5 of the cyclohexenone ring. It has a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. This compound is notable for its occurrence in natural products, including Jarrah honey (Eucalyptus marginata), where it constitutes 5.12% of the volatile fraction , and in heather honey (Calluna vulgaris), where it is classified among norisoprenoids . It also appears in trace amounts (0.22%) in Myrtus communis essential oils .

Biologically, 2-hydroxyisophorone serves as an aggregation pheromone in the curculionid beetle Hypothenemus depressus, alongside isophorone and epoxyisophorone derivatives . Industrially, it is supplied by major chemical companies like Sigma-Aldrich and TCI Chemicals for research applications .

属性

IUPAC Name |

2-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZTTFGUFHAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197614 | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow solid | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in ethanol, fat | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/98/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4883-60-7, 57696-89-6 | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4883-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004883607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-3,5,5-TRIMETHYL-2-CYCLOHEXENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RIP7E0O7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 - 91 °C | |

| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Detailed Reaction Conditions and Yields

| Method | Oxidant/Reagents | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Lead(IV) Acetate Oxidation | Lead(IV) acetate | Ambient | 22 | Followed by hydrolysis; moderate yield; toxic reagents |

| Perhydrol + Formic Acid | 25-45% perhydrol, formic acid | 0 - 100 | 66-70 | Molar ratio 1:1 to 5:1; safe destruction of excess perhydrol; scalable |

| m-Chloroperbenzoic Acid (m-CPBA) | m-CPBA | Ambient | ~56 | High reagent cost; literature claims 87% but recalculated yields lower |

| Monoperphthalic Acid | Monoperphthalic acid | Ambient | 34 | Moderate yield; less common |

| Biotransformation (Aspergillus niger) | Microbial oxidation | Ambient | Low | Not practical for industrial scale |

| Catalytic Air Oxidation | Air, noble metal catalyst | Ambient | Low | Mixture of products; low selectivity |

Summary of Research Findings

The perhydrol/formic acid oxidation of beta-isophorone stands out as the most practical and efficient method, balancing yield, cost, and safety.

Earlier methods using heavy metal oxidants or peracids suffer from poor yields, high costs, and environmental concerns.

Biochemical and catalytic air oxidation methods are less efficient or produce mixtures, limiting their industrial applicability.

The availability of beta-isophorone via catalytic isomerization from alpha-isophorone has removed a significant bottleneck, enabling more scalable syntheses of 2-hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one.

化学反应分析

Keto-Enol Tautomerism and pH-Dependent Reactivity

The compound exists in equilibrium between keto and enol forms, with the enolic form dominating at physiological pH due to conjugation stabilization . This tautomerism enhances its participation in redox and acid-base reactions.

| Property | Keto Form | Enol Form |

|---|---|---|

| Dominance at pH 7 | <20% | >80% |

| Reactivity | Electrophilic carbonyl | Nucleophilic enol |

Metabolic Reduction Pathways

In biological systems, enzymatic reduction occurs via alcohol dehydrogenases and carbonyl reductases:

-

Reduction of carbonyl group : Forms 3,5,5-trimethylcyclohexane-1,2-diol .

-

Oxidative metabolism : Complete oxidation to CO₂ via β-oxidation pathways .

Key Enzymes Involved :

Acid/Base-Mediated Reactions

The hydroxyl and carbonyl groups enable:

-

Esterification : Reacts with acyl chlorides or anhydrides to form enol esters.

-

Enolate formation : Deprotonation with strong bases (e.g., NaOH) generates nucleophilic enolates for alkylation or acylation .

Thermal Decomposition

At elevated temperatures (>200°C), pyrolysis leads to:

-

Fragmentation : Cleavage of the cyclohexenone ring.

-

Radical intermediates : Formation of methyl and carbonyl radicals .

Biological Interaction Studies

2-Hydroxyisophorone modulates enzyme activity:

-

Inhibition of CYP450 : Competitive binding observed in vitro .

-

Antioxidant activity : Scavenges free radicals via enol-mediated hydrogen donation .

Reactivity Comparison with Analogues

| Compound | Reduction Potential | Enol Content (pH 7) |

|---|---|---|

| 2-Hydroxyisophorone | High | 80–90% |

| Isophorone | Low | <5% |

科学研究应用

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, also known as 2-hydroxyisophorone, is a cyclohexenone derivative with a molecular formula of C9H14O2 and a molecular weight of approximately 154.2063 g/mol. It is characterized by a cyclohexene ring, with hydroxyl and carbonyl functional groups. This compound is used in scientific research due to its woody odor and phenolic flavor, making it useful in flavoring applications.

Applications in Scientific Research

This compound is used across diverse scientific applications, including organic synthesis, HPLC separation, and flavoring .

Organic Synthesis

this compound serves as a starting material or intermediate in organic synthesis. Its ketone and alcohol functional groups allow it to react with other chemicals to form new molecules, making it useful in synthesizing other cyclohexenone derivatives.

HPLC Separation

this compound can be analyzed using reverse phase (RP) HPLC methods with simple conditions . A mobile phase of acetonitrile (MeCN), water, and phosphoric acid is used, but for Mass-Spec (MS) applications, phosphoric acid should be replaced with formic acid . Newcrom R1 columns are used, which are reverse-phase columns with low silanol activity . Smaller 3 µm particles columns are available for fast UPLC applications . The liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Flavoring

The compound is known for its woody odor and phenolic flavor, making it useful in flavoring applications.

Hazard Statements

This compound has several hazard statements :

Precautionary Statements

The following precautionary statements are provided :

- P264: Wash skin thoroughly after handling .

- P280: Wear protective gloves/eye protection/face protection .

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

- P337 + P313: If eye irritation persists: Get medical advice/attention .

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water .

- P332 + P313: If skin irritation occurs: Get medical advice/attention .

- P362: Take off contaminated clothing and wash it before reuse .

Toxicity

作用机制

The mechanism of action of 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The compound’s cyclohexenone structure allows it to participate in various chemical reactions, including nucleophilic addition and substitution .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 2-hydroxyisophorone include isophorone, 4-ketoisophorone, 4-hydroxyisophorone, and dimedone. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 2-Hydroxyisophorone with Analogous Compounds

Key Differences and Research Findings

Structural Variations and Reactivity: The hydroxyl group in 2-hydroxyisophorone increases polarity compared to isophorone, affecting solubility and chromatographic retention (e.g., RI = 1152 in honey analysis) . 4-Ketoisophorone’s additional ketone group enhances electrophilicity, making it a substrate for enzymatic reduction to 4-hydroxyisophorone . Dimedone’s smaller ring (cyclopentenone vs. cyclohexenone) reduces steric hindrance, facilitating its use in ketone quantification .

Natural Occurrence: 2-Hydroxyisophorone is unique to specific honeys and insect pheromones, while isophorone is widespread in heather honey volatiles .

Biological and Industrial Roles :

- Pheromone Activity : 2-Hydroxyisophorone and isophorone synergistically attract H. depressus beetles, whereas 4-hydroxyisophorone lacks this function .

- Fungal Metabolism : Aspergillus niger oxidizes isophorone to 4-hydroxyisophorone and 4-ketoisophorone, highlighting metabolic pathways for bioremediation .

Analytical Differentiation :

- GC-MS profiles distinguish these compounds via retention indices and fragmentation patterns. For example, 2-hydroxyisophorone shows a base peak at m/z 154, while isophorone fragments at m/z 138 .

生物活性

2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one, also known as 2-hydroxyisophorone, is a compound characterized by its cyclohexenone structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and food science.

- Molecular Formula : C₉H₁₄O₂

- Molecular Weight : 154.21 g/mol

- CAS Number : 4883-60-7

The biological activity of this compound is attributed to its ability to interact with various biological molecules. The hydroxyl group allows for hydrogen bonding, which can influence its reactivity and interactions within biological systems. The compound can undergo various chemical reactions such as oxidation and reduction, which may further affect its biological properties.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively. For instance, a study reported an antioxidant activity value of μmol Trolox Equivalent per gram (TE/g) at a concentration of mg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the denaturation of bovine serum albumin (BSA), with a maximum inhibition percentage of approximately at a concentration of μg/mL. The IC50 value was found to be μg/mL . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Properties

In addition to antioxidant and anti-inflammatory activities, this compound has shown antimicrobial effects against various pathogens. It has been noted for its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for use in food preservation and safety applications .

Case Studies

Applications in Industry

Due to its diverse biological activities, this compound is utilized in various industrial applications:

- Food Industry : As a natural preservative due to its antimicrobial properties.

- Pharmaceuticals : Investigated for potential therapeutic applications in treating oxidative stress-related diseases.

- Cosmetics : Used for its antioxidant properties to enhance skin health.

常见问题

Q. What are the primary synthetic routes for 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one?

The compound is commonly synthesized via two main pathways:

- Hydroxylation of 2,6,6-trimethylcyclohex-2-en-1-one : This involves introducing a hydroxyl group at the 4th position using reagents like m-chloroperbenzoic acid (MCPBA) under controlled conditions .

- Rubottom Oxidation : Enol silyl ethers derived from isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) are oxidized with MCPBA, yielding the hydroxy ketone with stereochemical control. Reaction conditions (e.g., temperature, solvent polarity) critically influence regioselectivity .

Q. How is the structure of this compound characterized?

Structural elucidation relies on:

- Spectroscopy : NMR (¹H and ¹³C) identifies key functional groups (e.g., hydroxyl at δ ~3.5 ppm, carbonyl at ~210 ppm) and methyl substituents .

- X-ray Crystallography : Single-crystal studies confirm bond angles, stereochemistry, and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the enol tautomer) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₄O₂, [M+H]⁺ = 155.0943) .

Q. What safety protocols are recommended for handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors. Avoid aerosol formation during weighing .

- Storage : Keep in airtight containers away from ignition sources. Incompatible with strong oxidizers .

Advanced Research Questions

Q. How does stereochemical control in Rubottom Oxidation impact the synthesis of this compound?

The Rubottom Oxidation proceeds via a peracid-mediated epoxidation of enol silyl ethers, followed by ring-opening to yield α-hydroxy ketones. Stereoselectivity arises from:

- Silyl Group Orientation : Bulky silyl groups (e.g., trimethylsilyl) favor antiperiplanar transition states, directing hydroxyl group placement .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency and regioselectivity .

- Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions like over-oxidation .

Q. What analytical techniques resolve contradictions in detecting this compound in natural vs. synthetic samples?

Discrepancies in spectral data (e.g., retention times, fragmentation patterns) require:

- Comparative GC-MS : Use synthetic standards to calibrate retention indices and confirm identity in honey or plant extracts .

- Isotopic Labeling : ¹³C-labeled analogs distinguish biosynthetic pathways (e.g., microbial vs. plant-derived) .

- Chiral HPLC : Separates enantiomers in natural samples, as synthetic routes may yield racemic mixtures .

Q. How do structural modifications influence the compound’s reactivity in catalytic applications?

Derivatives like 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one exhibit enhanced bioactivity due to:

- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents increase electrophilicity, facilitating nucleophilic additions .

- Hydrogen-Bonding Networks : Additional hydroxyl groups (e.g., glucosyl derivatives) improve solubility and stabilize transition states in enzyme-mediated reactions .

- Conformational Rigidity : Spiro or fused-ring systems restrict rotational freedom, enhancing substrate binding in catalytic cycles .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Discrepancies arise from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) exhibit distinct thermal profiles .

- Purity : Impurities (e.g., residual solvents) depress melting points. Recrystallization in ethanol/water (1:1) improves purity .

- Measurement Techniques : Differential Scanning Calorimetry (DSC) provides more accurate data than capillary methods .

Methodological Recommendations

- Synthetic Optimization : Use silylating agents (e.g., chlorotrimethylsilane) to stabilize enol intermediates and reduce byproducts .

- Analytical Validation : Cross-reference IR, NMR, and X-ray data with PubChem/CAS entries to confirm structural assignments .

- Safety Compliance : Follow OSHA guidelines for waste disposal, as halogenated byproducts (e.g., m-chlorobenzoic acid) require neutralization before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。